2-Amino-3-butenoic acid
Overview
Description
2-Amino-3-butenoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon and a butenoic acid group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-butenoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 3-butenoic acid under high temperatures, typically above 200°C . Another method includes the enzymatic conversion of butenoic acid into this compound using aspartase derived from Escherichia coli .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. These processes utilize genetically engineered microorganisms to produce the compound in large quantities. The use of non-ribosomal peptide synthetases and iron (II)/α-ketoglutarate-dependent oxygenases has been reported in the biosynthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid group to a single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: 2-Amino-3-butanoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Amino-3-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-3-butenoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can inhibit pyridoxal phosphate-dependent enzymes, affecting various metabolic pathways . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- 3-Butenoic acid
Comparison: 2-Amino-3-butenoic acid is unique due to the presence of both an amino group and a butenoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds . Additionally, its ability to inhibit specific enzymes makes it a valuable compound in biochemical research.
Properties
IUPAC Name |
2-aminobut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLGLPAZTUBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866280 | |
Record name | 2-Aminobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56512-51-7, 52773-87-2 | |
Record name | Vinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenoic acid, 2-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52773-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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